Product packaging for Aniline hydrogen phthalate(Cat. No.:CAS No. 50930-79-5)

Aniline hydrogen phthalate

Cat. No.: B1585193
CAS No.: 50930-79-5
M. Wt: 259.26 g/mol
InChI Key: QGPZXNSBZMHHSR-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Hydrogen Phthalate (B1215562) in Chemical Research

The primary significance of aniline hydrogen phthalate in chemical research stems from its application as a spraying reagent in paper chromatography. upenn.educabidigitallibrary.org This reagent is particularly effective for the detection and identification of sugars. cabidigitallibrary.org It offers greater selectivity compared to other reagents like ammoniacal silver nitrate (B79036) and is highly sensitive, especially for aldopentoses and aldohexoses. cabidigitallibrary.org When sprayed on a chromatogram and heated, different types of sugars produce distinct colors: aldopentoses give a bright red color, while aldohexoses, deoxy-sugars, and uronic acids yield green or brown colors. cabidigitallibrary.org This colorimetric differentiation allows for the qualitative analysis of sugar mixtures.

Beyond its role in chromatography, this compound and its derivatives are studied in the field of crystal engineering. The investigation of the crystal structures of anilinium hydrogen phthalates provides insights into hydrogen bonding networks and other non-covalent interactions. iucr.orgnih.gov For instance, studies on substituted anilinium hydrogen phthalates, such as 4-bromoanilinium hydrogen phthalate, reveal how intermolecular N-H···O and O-H···O hydrogen bonds dictate the formation of two-dimensional networks in the crystal lattice. iucr.org These compounds can also serve as intermediates in the synthesis of N-substituted phthalimides, a class of compounds with recognized biological activities. iucr.org

Historical Perspectives on this compound Investigations

The most significant historical milestone in the study of this compound was its introduction as a chromatographic spray reagent by S. M. Partridge in 1949. upenn.edunih.gov In a paper published in Nature, Partridge described a method for preparing the reagent by dissolving aniline and phthalic acid in water-saturated butanol. cabidigitallibrary.org This development was part of a broader effort in the mid-20th century to advance the new technique of paper partition chromatography, which had been pioneered by Martin and Synge. upenn.edu

Partridge's work was driven by the need for a reliable method to separate and identify sugars from complex biological mixtures, a challenging task at the time. upenn.edu The this compound reagent provided a convenient and effective solution, and the 1949 paper went on to be frequently cited in subsequent research. upenn.edu This discovery facilitated studies in carbohydrate chemistry and biochemistry by providing a simple yet powerful analytical tool.

Scope and Research Trajectory of this compound Studies

Following its establishment as a key reagent in chromatography, research involving this compound has branched into more detailed investigations of its physicochemical properties. A significant area of study has been the determination of the crystal structure of this compound and its substituted analogues. These studies employ single-crystal X-ray diffraction to elucidate the precise arrangement of the anilinium cations and hydrogen phthalate anions in the solid state. iucr.orgnih.gov

Research on related compounds, such as 4-bromoanilinium hydrogen phthalate and 3,4-dichloro-anilinium hydrogen phthalate, has provided detailed information on bond lengths, bond angles, and the nature of the hydrogen-bonding and π-π stacking interactions that stabilize the crystal structures. iucr.orgnih.gov For example, in 3,4-dichloro-anilinium hydrogen phthalate, the molecules assemble into a two-dimensional polymeric network through N-H···O and O-H···O hydrogen bonds, with π-π stacking interactions also observed between the benzene (B151609) rings of the cation and anion. nih.gov

Spectroscopic studies, including ¹³C NMR, IR, and Raman spectroscopy, have also been employed to characterize this compound. chemicalbook.com These techniques provide further confirmation of the compound's structure and bonding. The research trajectory indicates a progression from a purely practical application in analytical chemistry to a more fundamental investigation of its structural and supramolecular chemistry.

Interactive Data Table: Research Findings on Anilinium Hydrogen Phthalates

Compound Research Focus Key Findings
This compound Chromatography Selective and sensitive spraying reagent for sugars. cabidigitallibrary.org
4-Bromoanilinium Hydrogen Phthalate Crystal Structure Forms a 2D network via N-H···O and O-H···O hydrogen bonds. iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO4 B1585193 Aniline hydrogen phthalate CAS No. 50930-79-5

Properties

IUPAC Name

aniline;phthalic acid
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InChI

InChI=1S/C8H6O4.C6H7N/c9-7(10)5-3-1-2-4-6(5)8(11)12;7-6-4-2-1-3-5-6/h1-4H,(H,9,10)(H,11,12);1-5H,7H2
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InChI Key

QGPZXNSBZMHHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H13NO4
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DSSTOX Substance ID

DTXSID8068599
Record name 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1)
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Molecular Weight

259.26 g/mol
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Physical Description

Nearly white odorless crystalline powder; [Acros Organics MSDS]
Record name Aniline hydrogen phthalate
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CAS No.

50930-79-5
Record name Aniline phthalate
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Record name Phthalic acid, compound with aniline (1:1)
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Synthetic Methodologies for Aniline Hydrogen Phthalate and Analogues

Conventional Synthetic Approaches to Aniline (B41778) Hydrogen Phthalate (B1215562) Salts

The traditional methods for synthesizing aniline hydrogen phthalate and its derivatives are straightforward, typically involving direct reactions between the constituent acid and base.

Stoichiometric Reactions of Aniline with Phthalic Acid

The most fundamental method for preparing this compound is the direct stoichiometric reaction between aniline and phthalic acid. quora.com This acid-base reaction leads to the formation of the corresponding salt. The reaction can also be initiated from phthalic anhydride (B1165640), which reacts with aniline to form N-phenylphthalamic acid, the immediate precursor to the salt. acs.org The kinetics of the reaction between phthalic anhydride and aniline in glacial acetic acid have been studied, showing apparent second-order rate constants. acs.org

A typical laboratory preparation involves reacting equimolar amounts of phthalic anhydride and aniline. nih.gov For instance, a mixture of phthalic anhydride and 4-bromoaniline (B143363) in a 1:1 molar ratio, when refluxed in ethanol, yields 4-bromoanilinium hydrogen phthalate upon cooling and evaporation. nih.gov Similarly, this compound has been used as a spraying reagent in the chromatography of sugars, prepared by dissolving aniline and phthalic acid in water-saturated butanol. cabidigitallibrary.org

Table 1: Conventional Synthesis of this compound Analogues

Reactant 1 Reactant 2 Solvent Conditions Product Reference
Phthalic Anhydride 4-Bromoaniline Ethanol (95%) Reflux 0.5h, room temp. 7d 4-Bromoanilinium hydrogen phthalate nih.gov

Preparation of Substituted this compound Analogues

The synthesis of substituted this compound analogues follows similar principles. The reaction of substituted anilines with phthalic acid or its anhydride yields the corresponding substituted anilinium hydrogen phthalate salts. For example, the synthesis of 4-bromoanilinium hydrogen phthalate is achieved by reacting 4-bromoaniline with phthalic anhydride. nih.gov The resulting salt is an intermediate in the preparation of N-substituted phthalimides. nih.gov The synthesis of various substituted anilines can be achieved through methods like the Mannich reaction, where a primary aniline with blocked ortho positions reacts with an aldehyde and a secondary amine in the presence of an acid catalyst. google.com

Advanced and Green Synthesis Strategies Relevant to this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemistry. These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Exploration of Environmentally Benign Synthetic Routes for Related Compounds

The principles of green chemistry are being applied to the synthesis of aniline derivatives and related compounds. One approach involves using environmentally benign catalysts and solvents. For instance, a one-pot, multicomponent synthesis of polysubstituted aniline derivatives has been developed using silica (B1680970) nanoparticles as a reusable catalyst in ethanol. advion.com Another green method for synthesizing substituted anilines utilizes isatoic anhydride-8-amide in a process that is efficient at room temperature. nih.gov Microwave-assisted domino reactions have also been employed for the green synthesis of various compounds from aniline derivatives. rsc.org Furthermore, the use of amla water extract, which is acidic, has been explored as a natural acid catalyst for the synthesis of Schiff's bases from aniline derivatives.

Table 2: Green Synthesis Approaches for Aniline Derivatives

Method Catalyst Solvent Key Features Reference
Multicomponent Synthesis Silica Nanoparticles Ethanol Reusable catalyst, mild conditions advion.com
From Isatoic Anhydride-8-amide pH-sensitive cyclization Not specified Room temperature, efficient nih.gov
Microwave-assisted Domino Reaction None specified Not specified Short reaction time, environmentally friendly rsc.org

Catalytic Systems in the Synthesis of Phthalate and Aniline Derivatives

Catalytic systems play a crucial role in modern organic synthesis, offering pathways to desired products with higher efficiency and selectivity.

For the synthesis of phthalate derivatives , various catalytic methods have been explored. The hydrogenation of phthalates to produce non-toxic plasticizers is a significant area of research. Rhodium-nickel bimetallic nanoparticles on an aluminated silica support have been used for the hydrogenation of dimethyl phthalate in water. rsc.org Similarly, a rhodium-supported aluminum-modified mesocellular foam catalyst has shown high efficiency in the hydrogenation of dioctyl phthalate. Gold catalysts supported on zirconium dioxide have also been investigated for the oxidative coupling of phthalate esters. A method using a weak acid as the main catalyst, assisted by a composite co-catalyst, has been patented for synthesizing phthalate compounds. google.com

In the realm of aniline derivatives , photocatalysis offers a green alternative for their synthesis. For example, phosphorus-doped titanium dioxide nanostructures have been used as a photocatalyst for the reduction of nitrobenzene (B124822) to aniline under visible light. kau.edu.sa Phthalic acid itself can act as a promoter in certain reactions, such as the domino Povarov reaction between anilines and N-vinylamides to produce tetrahydroquinolines. sorbonne-universite.fr

Table 3: Catalytic Systems for Phthalate and Aniline Derivatives

Target Compound Catalyst System Reaction Type Key Advantages Reference
Non-phthalate plasticizers RhNi/Al-SBA-15 Hydrogenation Use of water as solvent, reduced noble metal use rsc.org
Di(2-ethylhexyl)hexahydrophthalate Rh/Al-MCF Hydrogenation High conversion and selectivity under mild conditions
Biphenyltetracarboxylic tetraester Au/ZrO2 Oxidative Coupling High activity and selectivity
Phthalate esters Weak acid + composite catalyst Esterification Overcomes defects of strong acid catalysts, catalyst reusable google.com
Aniline Phosphorus-doped TiO2 Photocatalytic Reduction Visible light activity, green synthesis kau.edu.sa

Crystallographic and Solid State Structural Elucidation of Aniline Hydrogen Phthalate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the atomic and molecular structure of a crystalline solid. This includes the dimensions of the unit cell, the arrangement of molecules within the crystal lattice, and the nature of the bonding and intermolecular interactions.

Unit Cell Parameters and Space Group Determination

The crystal system, unit cell parameters, and space group for derivatives of aniline (B41778) hydrogen phthalate (B1215562) have been meticulously determined. For instance, 3,4-dichloroanilinium hydrogen phthalate crystallizes in the monoclinic system with the space group C2/c. iucr.org Similarly, 3-methylanilinium (B14282828) hydrogen phthalate also adopts a monoclinic crystal system. nih.gov The unit cell is the basic repeating unit of a crystal structure, and its parameters define the size and shape of this unit.

Table 1: Crystallographic Data for Aniline Hydrogen Phthalate Derivatives

Parameter 3,4-dichloroanilinium hydrogen phthalate iucr.org 3-methylanilinium hydrogen phthalate nih.gov
Crystal System Monoclinic Monoclinic
Space Group C2/c Not explicitly stated but implied monoclinic
a (Å) 29.694(5) 7.9325(16)
b (Å) 7.7536(13) 17.931(4)
c (Å) 13.125(2) 19.575(4)
β (˚) 98.673(12) 93.37(3)
Volume (ų) 2987.3(9) 2779.5(10)
Z 8 8

Molecular Conformation and Dihedral Angle Analysis within the Anion

The conformation of the hydrogen phthalate anion is a key feature of the crystal structure. In 3,4-dichloroanilinium hydrogen phthalate, the benzene (B151609) ring of the phthalate anion is essentially planar. iucr.org The carboxylic acid and carboxylate groups are twisted out of this plane, as indicated by their dihedral angles. The dihedral angle between the carboxylic acid group and the benzene ring is 20.79(19)°, while the angle for the carboxylate group is 74.76(14)°. iucr.orgnih.gov This non-planar conformation is a result of the steric and electronic interactions within the molecule. In the case of 3-methylanilinium hydrogen phthalate, the phthalate anions are described as virtually planar, with strong intramolecular O—H⋯O hydrogen bonds. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice of this compound derivatives is maintained by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, create a robust three-dimensional network.

Hydrogen Bonding Networks (N-H⋯O, O-H⋯O)

Hydrogen bonds are the most significant intermolecular interactions in the crystal structure of this compound derivatives. The anilinium cation, with its -NH3+ group, acts as a hydrogen bond donor, while the oxygen atoms of the carboxylate and carboxylic acid groups of the hydrogen phthalate anion serve as acceptors. This results in the formation of strong N-H⋯O hydrogen bonds. iucr.orgnih.govnih.gov

Additionally, the carboxylic acid group of the hydrogen phthalate anion can form O-H⋯O hydrogen bonds with neighboring anions. In 3,4-dichloroanilinium hydrogen phthalate, these N-H⋯O and O-H⋯O hydrogen bonds link the molecules into a two-dimensional polymeric network. iucr.orgnih.gov In 3-methylanilinium hydrogen phthalate, an extensive system of N-H⋯O hydrogen bonds connects the cations and anions into a corrugated layer. nih.gov Strong intramolecular O—H⋯O hydrogen bonds are also observed within the phthalate anions in this derivative. nih.gov

Pi-Pi Stacking Interactions between Aromatic Rings

Table 2: Pi-Pi Stacking Interaction Data

Compound Centroid-Centroid Distance (Å)
3,4-dichloroanilinium hydrogen phthalate iucr.orgnih.gov 3.6794(17)

Investigations into Polymorphism and Pseudopolymorphism in this compound Systems

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (solvates) or water (hydrates), is of significant importance in materials science and pharmaceuticals for its influence on the physical and chemical properties of a compound. googleapis.com

A thorough review of the existing scientific literature reveals a notable lack of specific studies focused on the polymorphism or pseudopolymorphism of this compound. While the crystal structure of related salts, such as 3,4-dichloroanilinium hydrogen phthalate, has been determined, providing insight into the molecular interactions within similar systems, direct investigations into different crystalline forms of this compound are not prominently reported. iucr.org The crystal structure of 3,4-dichloroanilinium hydrogen phthalate is characterized by a monoclinic system with the space group C 2/c, where molecules are assembled into a two-dimensional polymeric network through hydrogen bonding. iucr.org

Research into other organic hydrogen phthalate salts, such as those with pyrimethamine (B1678524), has demonstrated the potential for forming various hydrogen-bonded motifs and supramolecular architectures. acs.org These studies highlight the role of the phthalate anion in directing crystal packing through hydrogen bonding, which is a key factor in the formation of polymorphs and pseudopolymorphs. acs.orgmdpi-res.com For instance, in pyrimethamine hydrogen phthalate, the carboxylate group of the phthalate anion interacts with the protonated pyrimidine (B1678525) moiety to form distinct cyclic hydrogen-bonded motifs. acs.org

The absence of dedicated research on the polymorphic and pseudopolymorphic behavior of this compound suggests a potential area for future investigation. Such studies would be valuable for a comprehensive understanding of its solid-state properties and for controlling its physical characteristics in various applications.

Computational and Theoretical Investigations of Aniline Hydrogen Phthalate

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to calculate the electronic structure, geometry, and properties of molecules. These methods are fundamental in analyzing the specific interactions within the aniline (B41778) hydrogen phthalate (B1215562) complex.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to investigate molecular systems. Ab initio methods derive their results from first principles, without experimental data, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost.

Research on related systems, such as aniline-water complexes, has utilized DFT methods like the Perdew-Burke-Ernzerhof (PBE) functional with large basis sets (e.g., aug-cc-PVTZ, 6-311++G**, and Def2-TZVP) to study hydrogen bond interactions. physchemres.orgphyschemres.org In some cases, higher-level ab initio calculations like Møller–Plesset perturbation theory (MP2) are used to validate DFT results. physchemres.orgphyschemres.org For instance, in the aniline-water complex, a significant difference was observed between MP2 and PBE results, which could be reconciled by including dispersion corrections in the DFT calculations. physchemres.orgphyschemres.org

Further analyses are often performed using methods like Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Energy Decomposition Analysis (NEDA) to dissect the nature of the interactions. physchemres.orgphyschemres.org For example, NBO analysis in aniline-water complexes revealed that the stabilization energy from charge transfer is greater when aniline acts as a hydrogen bond acceptor. physchemres.orgphyschemres.org Similar DFT approaches have been applied to study the hydrogen-bonded complexes of aniline with hydrogen fluoride (B91410) (HF) and the fluoride anion (F-), using the B3LYP functional with the 6-311+(d,p) basis set to model the structures. nih.gov Computational studies on potassium hydrogen phthalate malonic acid (PHPM) have also been explored using DFT to understand its reactive characteristics. researchgate.net

Table 1: Quantum Chemical Methods Applied to Aniline-Related Systems

System Studied Computational Method Basis Set Analysis Performed Key Finding Source
Aniline-Water Complexes DFT (PBE), MP2 aug-cc-PVTZ, 6-311++G**, Def2-TZVP NBO, NEDA, QTAIM, NPA The hydrogen bond is stronger and partially covalent when aniline's nitrogen acts as the H-bond acceptor. physchemres.orgphyschemres.org physchemres.org, physchemres.org
Aniline-HF/F- Complexes DFT (B3LYP) 6-311+(d,p) SAPT, AIM, NBO Electrostatic and induction energy terms are the most dependent on whether the H-bond is neutral or charge-assisted. nih.gov nih.gov
2-Methylcyclohexanol-Aniline DFT Not Specified Geometric Optimization Investigated stable geometric structures in the gas phase to complement experimental data. researchgate.net researchgate.net

Theoretical calculations are crucial for determining the three-dimensional structure of molecules and understanding how these structures are influenced by intermolecular interactions, such as those in the aniline hydrogen phthalate salt. DFT and ab initio methods can predict bond lengths, bond angles, and dihedral angles with high accuracy.

In studies of aniline complexes, computational methods have been used to determine the optimized geometries. For example, the structure of aniline itself has been optimized at the MP2/Def2-TZVP level. physchemres.org When aniline forms a complex, its geometry can be subtly altered. Investigations of hydrogen-bonded complexes involving aniline and various alkylamines (ammonia, methylamine, etc.) have shown how the N-H bonds of the aniline amino group are affected by the interaction. nih.gov

Furthermore, quantum chemical studies on anilinium derivatives, such as 4-chloroanilinium hydrogen (2R,3R)-tartrate monohydrate and 4-bromoanilinium hydrogen phthalate, have been performed. researchgate.net These studies combine experimental X-ray diffraction data with DFT calculations (e.g., using B3LYP and HSEH1PBE functionals with a 6-311G++(d,p) basis set) to refine the molecular structure, analyze vibrational modes, and understand the network of hydrogen bonds that stabilize the crystal lattice. researchgate.net Such analyses provide a template for understanding the structural arrangement of the anilinium cation and the phthalate anion in this compound.

Ab Initio and Density Functional Theory (DFT) Calculations for Related Systems

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This is particularly useful for understanding the behavior of this compound in different phases or in solution.

For related systems, MD simulations have been employed to gain microscopic insights. For instance, MD simulations of binary mixtures of 2-methylcyclohexanol (B165396) and aniline in the liquid phase were used to calculate properties such as densities, radial distribution functions (RDFs), and mean square displacement (MSD). researchgate.net These simulations help to visualize the liquid's structure and identify important hydrogen bonding sites, complementing experimental measurements. researchgate.net

In the context of environmental science and materials science, MD simulations have been used to understand the adsorption processes of various organic pollutants, including phthalates, onto different surfaces. researchgate.net Although not focused on this compound specifically, these studies demonstrate the power of MD in revealing the dynamic interactions between a molecule and its environment at the atomic level. researchgate.neteeer.org A dissertation also pointed to the use of MD simulations for analyzing polymer systems that include aniline derivatives. u-tokyo.ac.jp

Development of Prediction Models for this compound Reactivity and Stability

Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), are computational tools used to forecast the properties, reactivity, and stability of chemicals based on their molecular structure. eeer.orgnih.gov These models establish a mathematical relationship between calculated molecular descriptors and an observed property.

For compounds related to this compound, QSAR models have been developed to predict various parameters. A key property for an acid-base salt like this compound is the acid dissociation constant (pKa). Studies have shown that pKa values for aromatic acids can be accurately predicted using descriptors derived from quantum chemical calculations, such as the charge on the hydroxyl oxygen and the O-H bond length. nih.gov Other successful models for benzoic acids have incorporated descriptors related to the stability and reactivity of the carboxylic group, including repulsion energies and partial charges on key atoms. nih.gov

These modeling techniques could be applied to predict the reactivity of this compound in various chemical reactions or its stability under different environmental conditions. nih.gov For instance, kinetic models have been developed to understand the pH-dependent hydrolysis and cyclization reactions of peptides, where potassium hydrogen phthalate was used as an internal standard for analysis. rsc.org While the model was for the peptide, it showcases the methodology of using kinetic modeling to predict reaction pathways and rates, a technique applicable to the stability assessment of this compound. rsc.org

Computational Analysis of Hydrogen Bond Strength and Geometry in Related Complexes

The interaction between the anilinium cation and the hydrogen phthalate anion is dominated by hydrogen bonding. Computational chemistry offers precise methods to quantify the strength and describe the geometry of these crucial interactions.

Studies on aniline complexes provide deep insights into the nature of the N-H···O and N-H···N hydrogen bonds. physchemres.orgaip.org Advanced computational techniques are employed for this analysis:

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. In studies of aniline-HF complexes, SAPT revealed that the electrostatic term is the most distinguishing component between neutral and charge-assisted hydrogen bonds. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, this method analyzes the electron density topology to characterize chemical bonds. The presence of a bond critical point (BCP) between a hydrogen donor and acceptor is a hallmark of a hydrogen bond. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the bond's strength and nature (electrostatic vs. covalent). physchemres.orgphyschemres.orgaip.org

Natural Bond Orbital (NBO) Analysis: This method examines charge transfer between the donor and acceptor orbitals, which is a key feature of hydrogen bonding. The stabilization energy (E(2)) associated with the charge transfer from a lone pair of the acceptor to the antibonding orbital of the donor's X-H bond is often correlated with the hydrogen bond strength. physchemres.orgphyschemres.orgnih.gov

In aniline-water complexes, these analyses have shown that the hydrogen bond where the aniline nitrogen acts as an acceptor (Ph-H₂N···HOH) is partially covalent, while the bond where the N-H group acts as a donor (Ph-HNH···OH₂) is primarily electrostatic. physchemres.orgphyschemres.org Computational work on a series of aniline complexes with nitrogen-containing acceptors established correlations between the hydrogen bond energy, its geometry (N···H and N···N distances), and the ¹H NMR chemical shift difference of the NH₂ protons. aip.org

Table 2: Summary of Computational Findings on Hydrogen Bonding in Aniline Complexes

Complex Type Analytical Method Key Finding Source
Aniline-Water NBO, QTAIM The PhH₂N···HOH bond is stronger and partially covalent, while the PhHNH···OH₂ bond is weaker and electrostatic. physchemres.orgphyschemres.org physchemres.org, physchemres.org
Aniline-Nitrogen Acceptors QTAIM, NMR Correlation Hydrogen bond energy correlates linearly with electron density properties at the bond critical point and with the NMR chemical shift difference of NH₂ protons. aip.org aip.org
Aniline-HF/F⁻ SAPT, AIM, NBO Charged hydrogen bonds (anionic complexes) show much larger electrostatic and induction energy contributions compared to neutral complexes. nih.gov nih.gov

Reaction Kinetics and Mechanistic Studies Involving Aniline Hydrogen Phthalate

Kinetic Studies of Phthalate (B1215562) Hydrolysis and Formation

The formation of aniline (B41778) hydrogen phthalate, an acid-base adduct, is closely related to the reaction between aniline and phthalic anhydride (B1165640), which yields N-phenylphthalamic acid. Kinetic studies of this formation reaction in pure glacial acetic acid show that the apparent second-order rate constants (kn(app)) increase with temperature. nih.govresearchgate.net For instance, the rate constant varies from 6.30 to 7.56 M-1s-1 as the temperature rises from 30 to 50 °C. nih.govresearchgate.net

The hydrolysis of related compounds, such as aryl hydrogen phthalates, has also been investigated. Below a pH of 6.20, the hydrolysis mechanism proceeds through the formation of phthalic anhydride as an intermediate, which subsequently hydrolyzes to phthalic acid. nih.gov The hydrolysis of esters like phthalates can occur through different mechanisms depending on the conditions. The two most common pathways are acid-catalyzed (AAC2) and base-mediated (BAC2) hydrolysis, both of which involve acyl-oxygen bond cleavage. europa.eu In the base-mediated route, a hydroxide (B78521) ion attacks the ester's carbonyl group. europa.eu

Kinetic Data for the Reaction of Aniline with Phthalic Anhydride in Glacial Acetic Acid nih.govresearchgate.net
Temperature (°C)Apparent Second-Order Rate Constant (kn(app)) (M-1s-1)
306.30
507.56

Reaction Mechanisms of Aniline and its Adducts

The formation of aniline-phthalate adducts, such as N-phenylphthalamic acid, occurs via the nucleophilic reaction of aniline with phthalic anhydride. nih.govresearchgate.net The mechanism involves the attack of the nucleophilic amine group of aniline on one of the carbonyl carbons of the anhydride ring. This is followed by the cleavage of the anhydride ring to form the amic acid. nih.govresearchgate.net Under the right conditions, this adduct can further cyclize to form N-phenylphthalimide through an addition-elimination mechanism where the nitrogen's lone pair attacks the other carbonyl group, leading to the elimination of a water molecule. quora.com

The reactivity of aniline adducts has been explored in various contexts. For example, the mechanism of oxidation of aromatic anils (adducts of aniline and benzaldehyde) has been shown to involve a two-electron transfer and proceed through a structured transition state. bibliotekanauki.pl The study of the iodination of aniline suggests a mechanism involving the positive iodine ion, with the reaction showing general base catalysis. uca.edu

Influence of pH on Reaction Kinetics in Related Systems

The pH of the reaction medium is a critical parameter that significantly influences the kinetics of reactions involving both aniline and phthalate species. For the hydrolysis of aryl hydrogen phthalates, studies show that the intramolecular catalysis by the adjacent carboxy group is effective only when it is in its ionized carboxylate form. nih.gov The kinetic pKa for hydrogen phthalate has been determined to be 3.06. nih.gov

In other reaction systems, the effect of pH is also pronounced. The degradation of aniline and phthalates through advanced oxidation processes is highly pH-dependent. For instance, the Fenton and Fenton-like degradation of aniline and diallyl phthalate proceeds most effectively under acidic conditions, typically around pH 3. researchgate.nettandfonline.com The state of aniline is directly influenced by pH; it exists predominantly in its neutral form at a pH of 10, but as a positively charged anilinium ion at a pH of 3. mdpi.com This change in protonation state directly affects its reactivity and interaction with other species in the reaction environment. mdpi.com Similarly, the rate of aniline iodination is dependent on the pH of the buffer solution used. uca.edu

Kinetic pKa Values for Substituted Phenyl Hydrogen Phthalates nih.gov
Substituent (X) on Phenyl RingKinetic pKa
H3.06
p-Me3.02
m-Cl2.95
p-Cl2.93

Catalysis in Reactions Involving Aniline or Phthalate Species

Catalysis plays a pivotal role in accelerating reactions involving aniline and phthalate species. The hydrolysis of phthalic anhydride, a key step related to phthalate degradation, is accelerated by various bases such as acetate, phosphate (B84403), and N-methyl imidazole. nih.gov Some of these bases, like phosphate and N-methyl imidazole, act as nucleophilic catalysts. nih.gov Furthermore, the hydrolysis of aryl hydrogen phthalates is subject to intramolecular catalysis by the neighboring carboxylate group. nih.gov

In the realm of aniline reactions, catalysis is widely employed. The degradation of aniline can be efficiently achieved using heterogeneous Fenton catalysts, such as Fe(II)-nano-Fe3O4@PAC, in a process that follows pseudo-first-order kinetics. tandfonline.com The iodination of aniline is catalyzed by phosphate ions (specifically HPO₄²⁻). uca.edu More complex transformations also rely on catalysis. For example, the dehydrogenative coupling of dimethyl phthalate is catalyzed by a Pd/Cu system, acs.org and the ortho-thioarylation of anilines can be achieved using a dual catalytic system comprising a Lewis acid and a Lewis base. nih.gov The catalytic hydrogenation of nitroarenes to produce aniline is another important industrial process where the size and nature of the metal catalyst (from single atoms to nanoparticles) significantly influence the reaction's efficiency. acs.org

Advanced Analytical Applications of Aniline Hydrogen Phthalate

Utilization as a Chromatographic Reagent

Aniline (B41778) hydrogen phthalate (B1215562) is a chemical reagent primarily utilized in chromatographic analysis to detect and differentiate various compounds, most notably reducing sugars. researchgate.netwisdomlib.org

Aniline hydrogen phthalate is widely employed as a visualization, or spray, reagent in paper chromatography for the detection of sugars. nih.govcapes.gov.br The methodology involves the separation of a sample mixture on filter paper using a suitable solvent system. After the separation is complete, the paper is dried and then sprayed with a solution of this compound, which is typically prepared by dissolving aniline (0.93 g) and phthalic acid (1.66 g) in 100 ml of water-saturated n-butanol. cabidigitallibrary.orgepfl.ch50megs.com

Following the application of the reagent, the chromatogram is heated in an oven at approximately 105°C for 5 to 10 minutes. cabidigitallibrary.orgcore.ac.uk This heating process facilitates a chemical reaction between the reagent and the separated sugars. The reaction produces furfural (B47365) or its derivatives from the acid-catalyzed degradation of the sugars, which then condense with the aniline to form colored spots, allowing for the visual identification of the sugars present. njit.edu

Different classes of sugars produce distinct colors, which aids in their preliminary identification. This differential color formation is a key feature of the reagent's utility. cabidigitallibrary.org

Table 1: Color Reactions of Various Sugars with this compound Reagent This table illustrates the characteristic colors produced by different types of reducing sugars after being sprayed with this compound and heated.

Sugar ClassSpecific Sugar ExamplesResulting ColorCitation
AldopentosesXylose, ArabinoseBright Red cabidigitallibrary.org
AldohexosesGlucose, GalactoseGreen or Brown cabidigitallibrary.org
Deoxy-sugarsRhamnoseGreen or Brown cabidigitallibrary.org
Uronic AcidsGlucuronic Acid, Galacturonic AcidGreen or Brown cabidigitallibrary.org

The adoption of this compound as a spray reagent marked a significant improvement in the analysis of carbohydrates, particularly when compared to previously used general-purpose reagents like ammoniacal silver nitrate (B79036). cabidigitallibrary.orgcapes.gov.br

One of the primary advantages of this compound is its enhanced selectivity. While ammoniacal silver nitrate reacts with a broad spectrum of reducing substances, this compound is more specific to sugars. cabidigitallibrary.org This selectivity largely eliminates interference from non-sugar reducing materials that might be present in the sample or solvents, leading to cleaner and more reliable chromatograms. cabidigitallibrary.orgcapes.gov.br

Furthermore, the reagent offers excellent sensitivity, especially for certain classes of sugars. It is recognized as being extremely sensitive for the detection of aldopentoses and aldohexoses. cabidigitallibrary.org Research indicates that it is possible to detect quantities as low as 1 microgram (µg) of a pentose (B10789219) or aldohexose on the chromatogram, highlighting its utility for analyzing samples with low carbohydrate concentrations. cabidigitallibrary.org The use of a solvent-soluble reagent like this compound also resolved issues seen with aqueous sprays, such as the migration of sugar spots during the application of the reagent. capes.gov.brupenn.edu

Application in Paper Chromatography for Carbohydrate Detection

Development of New Analytical Techniques Utilizing this compound

While originally developed for paper chromatography, the utility of this compound has been extended to more modern planar chromatographic techniques, such as Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC). carlroth.com These methods offer advantages over paper chromatography, including faster separation times and higher sample throughput. carlroth.com

In TLC and HPTLC, a glass plate coated with a thin layer of an adsorbent like silica (B1680970) gel is used as the stationary phase. After the sample components are separated by a mobile phase, the plate is dried and sprayed with the this compound reagent, followed by heating, similar to the paper chromatography procedure. epfl.ch This adaptation allows for the rapid screening and identification of reducing sugars in various samples. carlroth.com The transition to HPTLC, in particular, represents an evolution towards more automated and instrument-based analysis, providing better resolution and quantitative capabilities. carlroth.comuni-giessen.de The separated substances on a TLC or HPTLC plate can also be used for further analysis with other techniques, such as mass spectrometry (MS). carlroth.comuni-giessen.de

Environmental Fate and Degradation Pathways of Aniline Hydrogen Phthalate

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (·OH). kirj.eeresearchgate.net These radicals are powerful, non-selective oxidants capable of degrading a wide range of persistent organic pollutants, including the components of aniline (B41778) hydrogen phthalate (B1215562), into simpler, less toxic compounds, and ideally, complete mineralization to carbon dioxide (CO₂) and water (H₂O). kirj.eemedcraveonline.com

Photocatalysis is an AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (e.g., UV radiation) to generate hydroxyl radicals. nih.govmdpi.com When the semiconductor absorbs photons with sufficient energy, it generates electron-hole pairs that react with water and oxygen to produce ROS. iwaponline.com These radicals then attack organic molecules adsorbed on the catalyst's surface. mdpi.com

Studies on aniline and its derivatives show that photocatalytic degradation is an effective removal method. nih.goviwaponline.com The process typically follows Langmuir-Hinshelwood kinetics. nih.goviwaponline.com For instance, using CuO nanoparticles under UV-C irradiation, a 90.16% degradation of aniline (50 mg/L) was achieved in 90 minutes at a pH of 7. iwaponline.com The degradation proceeds through the formation of intermediates like dianiline, 4-anilino phenol, and azobenzol, which are further broken down into low molecular weight organic acids before complete mineralization. iwaponline.com Research has also demonstrated that halloysite-TiO₂ and halloysite-Fe₂O₃ nanocomposites can completely degrade aniline within 300 minutes of irradiation. mdpi.com

Similarly, various phthalate derivatives have been successfully degraded using photocatalysis. nih.gov The degradation of potassium hydrogen phthalate (KHP) using a Ti/TiO₂ nanotube array electrode reached 71.1% in 180 minutes at 328 K. researchgate.net The efficiency of photocatalysis is influenced by the chemical structure of the target pollutant; for example, some compounds may require longer irradiation times due to the formation of stable intermediates. medcraveonline.com

Table 1: Selected Photocatalytic Degradation Studies of Aniline and Phthalate Derivatives

Target Compound Catalyst Light Source Conditions Degradation Efficiency/Rate Source(s)
Aniline CuO Nanoparticles UV-C (254 nm) pH 7, Initial Conc. 50 mg/L 90.16% in 90 min iwaponline.com
Aniline Halloysite-TiO₂ UV - Complete degradation in 300 min mdpi.com
Aniline Derivatives (e.g., 2-ClA, 4-BrA) ZnO, TiO₂ - pH, catalyst amount studied ZnO > TiO₂ (rutile) > TiO₂ (anatase) nih.gov
Potassium Hydrogen Phthalate (KHP) Ti/TiO₂ Nanotube Array - 328 K 71.1% in 180 min researchgate.net

Sonochemical degradation, or sonolysis, employs high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. dtic.mil This collapse creates localized hotspots with extreme temperatures (up to 5000 K) and pressures (around 1000 atm), leading to the pyrolytic decomposition of pollutants and the generation of hydroxyl radicals from water molecules. dtic.milmdpi.com

This technique has proven effective for degrading both aniline and phthalates. mdpi.comnih.gov The degradation of aniline is reported to be favored in alkaline solutions. mdpi.comdeswater.com For phthalate esters, sonochemical degradation is highly dependent on the compound's hydrophobicity; more hydrophobic, higher molecular weight phthalates like di-n-butyl phthalate and di-n-octyl phthalate are removed more rapidly (within 30-60 minutes) than more soluble ones like dimethyl phthalate. nih.gov The degradation rate of dimethyl phthalate was found to decrease slightly as the pH increased from 5 to 9. mdpi.com The efficiency of sonolysis can be enhanced by adding hydrogen peroxide (H₂O₂), which dissociates into additional hydroxyl radicals, though an optimal concentration is necessary to avoid scavenging effects. mdpi.com

Table 2: Sonochemical Degradation of Aniline and Phthalate Esters

Target Compound Frequency Conditions Key Findings Source(s)
Aniline - Favored by alkaline solution (pH > 7) Degradation rate increases with pH. mdpi.comdeswater.com
Dimethyl Phthalate High Frequency pH 5-9 Degradation rate slightly decreased with increasing pH. mdpi.com
Six Phthalate Esters 80 kHz Temp: 21 & 50 °C, Power: 75 & 150 W Higher molecular weight phthalates degraded within 30-60 min; reactivity linked to hydrophobicity. nih.gov
Dibutyl Phthalate (DBP) - Natural pH (8.37) ~38% degradation efficiency at natural pH. deswater.com

Non-thermal plasma (NTP), also known as cold plasma, is generated by applying an electric field to a gas, creating a partially ionized medium containing electrons, ions, and a variety of highly reactive chemical species without significantly increasing the gas temperature. scl.rsnih.gov When NTP is brought into contact with water, it introduces strong oxidative species like hydroxyl radicals (·OH), hydrogen peroxide (H₂O₂), and ozone (O₃), which effectively degrade organic pollutants. scl.rsnih.gov

NTP has been successfully used to degrade aromatic amines and other persistent compounds. researchgate.netnih.gov Studies using gaseous streamer corona plasma demonstrated the rapid degradation of aniline in water. nih.gov Under optimal conditions with no gas ventilation, a 98.5% degradation of a 100 mg/L aniline solution was achieved in just 7.5 minutes. nih.gov The degradation efficiency is influenced by the type of gas atmosphere (air, argon, nitrogen, oxygen), with the presence of oxygen facilitating the formation of ozone, a key species for cleaving the benzene (B151609) ring. nih.gov The process can degrade pollutants even at high concentrations and is considered a promising technology for environmental remediation. nih.govresearchgate.net

Table 3: Degradation of Aniline using Non-Thermal Plasma

Plasma System Gas Atmosphere Initial Aniline Conc. Treatment Time Degradation Efficiency Source(s)
Gaseous Streamer Corona No Gas Ventilated 100 mg/L 7.5 min 98.5% nih.gov
Gaseous Streamer Corona Argon (Ar) 100 mg/L 60 min 98.6% nih.gov

Sonochemical Degradation Approaches for Related Phthalates and Aniline

Factors Influencing Degradation Efficiency

The efficiency of both AOPs and biological degradation processes is governed by a variety of physical and chemical parameters. Optimizing these factors is critical for achieving high removal rates.

pH: This is a master variable affecting surface charge, radical formation, and biological activity. For photocatalysis of aniline, a neutral pH of 7 is often optimal. iwaponline.com In sonolysis, aniline degradation is favored by alkaline conditions, whereas phthalate degradation can be more efficient in acidic media. mdpi.comdeswater.com For microbial processes, pH affects enzyme activity and nutrient availability, with most bacteria preferring neutral or near-neutral conditions. researchgate.net

Initial Pollutant Concentration: Generally, at a fixed catalyst or microbial concentration, the percentage degradation decreases as the initial pollutant concentration increases. medcraveonline.com However, the absolute degradation rate may initially rise with concentration until it becomes limited by other factors, such as the number of active sites or the supply of oxidants. researchgate.netjbums.org

Catalyst/Microorganism Concentration: In photocatalysis and other catalytic AOPs, increasing the catalyst dosage generally enhances the degradation rate up to an optimal point, beyond which the solution becomes turbid, scattering light and reducing efficiency. medcraveonline.comiwaponline.com Similarly, the rate of biodegradation is dependent on the concentration and health of the microbial inoculum. epa.gov

Temperature: Chemical reaction rates, including those in AOPs, typically increase with temperature. researchgate.net For biological processes, each microorganism has an optimal temperature range for growth and enzymatic activity; significant deviations can drastically reduce or halt degradation. researchgate.netepa.gov

Presence of Other Substances: The presence of inorganic ions (e.g., chloride, sulfate, nitrate) and dissolved organic matter can impact degradation. mdpi.comacademie-sciences.fr These substances can act as scavengers of reactive species like hydroxyl radicals, reducing the efficiency of AOPs. mdpi.comacademie-sciences.fr In biological systems, they can be inhibitory, competitive, or co-metabolic substrates.

Impact of pH on Degradation Kinetics

The pH of the surrounding medium plays a significant role in the degradation kinetics of compounds related to aniline hydrogen phthalate. Studies on its constituent parts, aniline and phthalates, reveal that pH can dramatically alter the rate and efficiency of their breakdown.

For aniline, its degradation is highly pH-dependent. In photocatalytic processes using CuO nanoparticles, the maximum degradation of aniline was observed at a neutral pH of 7. iwaponline.com As the pH increased from 3 to 7, the removal efficiency rose significantly, reaching 78% at pH 7. iwaponline.com However, further increases in pH from 7 to 11 resulted in a decrease in aniline removal efficiency, dropping to about 42% at pH 11. iwaponline.com This suggests that both highly acidic and highly alkaline conditions are less favorable for the degradation of the aniline moiety. Another study on aniline degradation by heat-assisted persulfate oxidation also found the maximum degradation occurred at pH 7, with low rates in strong acid (pH 3) and high rates in strong alkali (pH 11). nih.govsciengine.com In contrast, a study using a combined ultrasound and hydrogen peroxide system found the most efficient aniline degradation at an acidic pH of 3. nih.gov

The degradation of the phthalate component is also sensitive to pH. In the photocatalytic destruction of potassium hydrogen phthalate (KHP), a compound structurally related to the phthalate part of this compound, the degradation rate was found to be 3.5 times higher in acidic media (pH 3.0 and 5.0) compared to neutral or basic media (pH 7-11). researchgate.net The optimal degradation rate for KHP using a Degussa P25 TiO2 catalyst was achieved at pH 5.0. researchgate.net The lower degradation rate at higher pH levels is attributed to the surface charge of the catalyst becoming negative, which repels the negatively charged phthalate ions. researchgate.netresearchgate.net The hydrolysis of aryl hydrogen phthalates is also pH-dependent, with the reaction mechanism below pH 6.2 involving the formation of phthalic anhydride (B1165640), which is then hydrolyzed to phthalic acid. nih.gov

Table 1: Effect of pH on Degradation of Aniline and Related Phthalates This table is interactive. You can sort and filter the data.

Compound Degradation Method Optimal pH Key Finding Reference
Aniline Photocatalysis (CuO) 7 Efficiency increases from pH 3 to 7, then decreases to pH 11. iwaponline.com
Aniline Heat-assisted Persulfate 7 Maximum degradation at neutral pH. nih.govsciengine.com
Aniline Ultrasound/H₂O₂ 3 Maximum removal efficiency achieved in acidic conditions. nih.gov
Potassium Hydrogen Phthalate Photocatalysis (TiO₂) 3.0 - 5.0 Degradation rate is 3.5 times higher in acidic media than basic. researchgate.netresearchgate.net
Aryl Hydrogen Phthalates Hydrolysis < 6.2 Mechanism involves formation of phthalic anhydride. nih.gov

Role of Catalyst Concentration and Light Intensity in Photocatalysis

Photocatalysis is a key degradation pathway for this compound, and its efficiency is heavily influenced by the concentration of the photocatalyst and the intensity of the light source.

Catalyst Concentration: The concentration of the photocatalyst is a critical parameter. For the photocatalytic degradation of aniline using CuO nanoparticles, increasing the catalyst dosage from 0.01 to 0.1 g/L elevated the degradation efficiency from 40% to 82%. iwaponline.com This is because a higher catalyst concentration provides more active sites for the reaction to occur. iwaponline.com However, an excessively high concentration can inhibit the process by increasing the turbidity of the solution, which blocks UV light penetration. iwaponline.com Similarly, in the degradation of potassium hydrogen phthalate (KHP), an optimum catalyst concentration was found to be 3 g/L for Degussa P25 TiO₂ and 10 g/L for Sachtleben Hombikat UV 100. researchgate.net Beyond these optimal points, the degradation rate can decrease due to particle aggregation and light scattering effects. researchgate.net

Light Intensity: Light intensity directly affects the rate of photocatalytic degradation by influencing the generation of electron-hole pairs in the semiconductor catalyst. For the degradation of KHP using a Degussa P25 catalyst, the degradation rate increased linearly with low light intensities (0.311–2.29 µmol photon s⁻¹ l⁻¹). researchgate.net At higher light intensities (2.756–2.919 µmol photon s⁻¹ l⁻¹), the increase became non-linear. researchgate.net This leveling-off effect at high photon fluxes is attributed to the increased probability of recombination of the photogenerated electron-hole pairs. researchgate.net A study on the degradation of dyes also noted that an increase in photon flux can inhibit degradation at high light intensities. researchgate.net

Table 2: Influence of Catalyst and Light on Photocatalytic Degradation This table is interactive. You can sort and filter the data.

Compound Parameter Range Studied Optimal Condition Key Finding Reference
Aniline CuO Catalyst Conc. 0.01 - 0.1 g/L 0.1 g/L Degradation increased from 40% to 82%. iwaponline.com
Potassium Hydrogen Phthalate TiO₂ (Degussa P25) Conc. - 3 g/L Optimum concentration for KHP degradation. researchgate.net
Potassium Hydrogen Phthalate Light Intensity 0.311 - 2.919 µmol photon s⁻¹ l⁻¹ Low to moderate Rate increases linearly at low intensity, becomes non-linear at high intensity. researchgate.net

Kinetic Modeling and Mechanistic Elucidation of Degradation Processes

The degradation of aniline and related phthalates often follows established kinetic models. The oxidation of aniline by persulfate was found to follow a pseudo-first-order reaction model. nih.govsciengine.com Similarly, the photocatalytic degradation of aniline and its chloro-derivatives is generally described by pseudo-first-order kinetics, which can be rationalized using the Langmuir-Hinshelwood model. iwaponline.commdpi.com This model is widely used to describe the relationship between the rate of degradation and the concentration of the reactant in aqueous solutions. iwaponline.com

The mechanism of degradation typically involves highly reactive species such as hydroxyl radicals (•OH). iwaponline.commdpi.com In photocatalysis, when a semiconductor catalyst like TiO₂ or CuO is irradiated with UV light, electrons are excited, creating electron-hole pairs. iwaponline.commdpi.com These holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals, which are powerful oxidizing agents that attack the organic molecule. iwaponline.com

For aniline, the degradation mechanism can proceed through several pathways. The reaction with hydroxyl radicals can lead to the formation of an HO•-adduct, which may then be transformed into intermediates like 2-aminophenol (B121084) or an anilinium radical cation. mdpi.com Other identified intermediates in aniline oxidation include nitrobenzene (B124822), 4-4'-diaminodiphenyl, and 1-hydroxy-1,2-diphenylhydrazine, indicating a complex degradation pathway. nih.govsciengine.com

The hydrolysis of aryl hydrogen phthalates below pH 6.2 proceeds through a mechanism involving the intramolecular formation of phthalic anhydride, which is subsequently hydrolyzed to phthalic acid. nih.gov This process is catalyzed by the neighboring carboxy group, but only when it is in its ionized carboxylate form. nih.gov

Environmental Implications and Transformation Products of Related Phthalates

The degradation of phthalates in the environment does not always lead to complete mineralization into harmless products like CO₂ and water. Often, intermediate transformation products (TPs) are formed, which can have their own environmental risks. nih.govgdut.edu.cn

Studies have shown that the biotoxicity and estrogenic activity of transformation products from various degradation pathways (biometabolism, ozonation, photocatalysis, microbial degradation) can actually be higher than the parent phthalate compounds. nih.gov For instance, during the photochemical process initiated by hydroxyl radicals, phthalates can be transformed into OH-addition products (like o-OH-phthalates) which are found to be one level more toxic to aquatic organisms than the original phthalates. gdut.edu.cn

Upon entering an organism, phthalates are often metabolized into their corresponding monoesters. oslomet.no For example, DEHP is hydrolyzed to mono(2-ethylhexyl)phthalate (mEHP). oslomet.no These monoester metabolites have been found in some cases to be more toxic than the parent compounds. oslomet.no The continuous release of phthalates into the environment means that aquatic ecosystems and humans are exposed to a complex mixture of the parent compounds and their various, potentially more harmful, transformation products. gdut.edu.cn Therefore, a full environmental risk assessment must consider not only the parent compound, such as this compound, but also the entire suite of its degradation intermediates. gdut.edu.cn

Spectroscopic Characterization and Interpretation of Aniline Hydrogen Phthalate

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at an atomic level. liverpool.ac.uk Unlike solution-state NMR, ssNMR can provide detailed information about molecular packing, conformation, and intermolecular interactions in the crystalline or amorphous solid state. liverpool.ac.ukresearchgate.net

Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is instrumental in elucidating the structure of aniline (B41778) hydrogen phthalate (B1215562). The technique provides distinct signals for chemically non-equivalent carbon atoms in the molecule, offering insights into the solid-state arrangement. researchgate.net In a typical ¹³C CP/MAS spectrum of this compound, separate resonances would be expected for the carbons of the aniline and phthalate moieties.

The chemical shifts of the carboxyl carbon and the aromatic carbons of the phthalate anion are sensitive to the molecular environment and packing. Similarly, the shifts of the aniline carbons, especially the carbon atom bonded to the nitrogen (C-N), are indicative of the protonation state and intermolecular interactions. liverpool.ac.uk For instance, studies on related polymer systems show that ¹³C NMR spectra can consist of broad and partially overlapped resonances, which can be deconvoluted to identify different carbon environments. researchgate.net

Molecular dynamics can also be investigated using ssNMR techniques. solidstatenmr.org.uk By measuring parameters like spin-lattice relaxation times (T₁) and analyzing lineshapes at different temperatures, the mobility of different parts of the molecule, such as the phenyl rings of both the aniline and phthalate ions, can be quantified. Two-dimensional exchange NMR experiments can reveal very slow motions (on the millisecond to second timescale), providing detailed geometric information about dynamic processes like ring flips or librations within the crystal lattice. solidstatenmr.org.uk

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for Aniline and Phthalate Moieties Note: These are typical chemical shift ranges. Exact values for aniline hydrogen phthalate depend on the specific crystalline form and experimental conditions.

Functional Group Carbon Type Typical Chemical Shift (ppm) Information Provided
Phthalate Carboxyl (C=O) 165 - 175 Indicates the presence and electronic environment of the carboxylate group.
Aromatic (C-COO) 130 - 140 Reveals the connection point of the carboxyl group to the benzene (B151609) ring.
Aromatic (C-H) 120 - 135 Provides information on the structure of the phthalate benzene ring.
Aniline Aromatic (C-N) 140 - 150 Highly sensitive to the protonation state of the attached nitrogen atom.
Aromatic (ortho, para C-H) 115 - 125 Reflects the electronic influence of the ammonium (B1175870)/amino group.
Aromatic (meta C-H) 128 - 132 Less affected by the substituent compared to ortho/para positions.

¹⁵N NMR spectroscopy is exceptionally sensitive to the local environment of nitrogen atoms, making it the definitive tool for determining the protonation state of the aniline moiety in this compound. liverpool.ac.uksemanticscholar.org The formation of the salt involves the transfer of a proton from a carboxylic acid group of phthalic acid to the amino group of aniline, forming an anilinium cation (C₆H₅NH₃⁺) and a hydrogen phthalate anion.

Solid-state ¹⁵N CP/MAS NMR spectra can unambiguously confirm this proton transfer. The ¹⁵N chemical shift of a protonated amine (anilinium) is significantly different from that of a neutral amine. liverpool.ac.uknih.gov In related systems, the ¹⁵N signal for an unprotonated aniline nitrogen appears in a specific range, while the signal for the protonated nitrogen shifts substantially. liverpool.ac.uknih.gov For example, studies on drug-polymer dispersions have shown that the protonation of a nitrogen atom by an acidic polymer (like one containing phthalate groups) is clearly evidenced by the appearance of a new ¹⁵N peak at a chemical shift characteristic of a protonated species. liverpool.ac.uk

Furthermore, the precise ¹⁵N chemical shift value and the N-H bond length are correlated with the strength and geometry of the hydrogen bonds formed between the anilinium N-H donors and the carboxylate/carboxyl oxygen acceptors of the phthalate anion. titech.ac.jp Shorter N···O hydrogen bond distances generally lead to predictable changes in the ¹⁵N shielding. semanticscholar.orgtitech.ac.jp Therefore, ¹⁵N ssNMR not only confirms the protonation state but also provides detailed insights into the hydrogen-bonding network that stabilizes the crystal structure. researchgate.net

Elucidation of Molecular Structure and Dynamics in Solid State

Vibrational Spectroscopy (FTIR, Raman)

FTIR and Raman spectra of this compound are rich in information, allowing for the clear identification of its constituent functional groups. americanpharmaceuticalreview.comcuni.cz FTIR spectroscopy is particularly sensitive to polar bonds and is excellent for observing vibrations of O-H, N-H, and C=O groups. mdpi.com In contrast, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations and is well-suited for analyzing the skeletal vibrations of the aromatic rings. mdpi.com

In the solid state, the formation of intermolecular hydrogen bonds significantly influences the vibrational spectra. nih.gov The N-H stretching vibrations of the anilinium ion (C₆H₅NH₃⁺) appear as a broad band in the FTIR spectrum, typically in the 2500-3200 cm⁻¹ region, which is characteristic of ammonium salts. The C=O stretching vibration of the hydrogen phthalate anion would be observed around 1700 cm⁻¹, while the carboxyl O-H stretch of the remaining acidic proton on the phthalate would also be present, often as a broad absorption. americanpharmaceuticalreview.com

Studies on aniline derivatives show that in the solid state, the amino group can exhibit multiple absorption bands due to the formation of intermolecular hydrogen bonds, which is directly relevant to the anilinium ion in this salt. nih.gov Differences in the vibrational spectra between different solid forms (polymorphs) can reveal subtle changes in conformation and intermolecular interactions, such as hydrogen bond strength and geometry. americanpharmaceuticalreview.com

Table 2: Key Vibrational Modes for this compound Note: Frequencies are approximate and can vary based on the solid-state packing and hydrogen-bonding environment.

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopy Functional Group Assignment
N-H Stretch (Anilinium) 2500 - 3200 FTIR Stretching of the N-H bonds in the C₆H₅NH₃⁺ ion, broadened by strong hydrogen bonding.
C-H Stretch (Aromatic) 3000 - 3100 FTIR/Raman Stretching of C-H bonds on both benzene rings.
C=O Stretch (Carboxyl) 1680 - 1720 FTIR Stretching of the carbonyl in the remaining -COOH group of the hydrogen phthalate anion.
C=O Stretch (Carboxylate) 1550 - 1610 FTIR Asymmetric stretching of the -COO⁻ group.
N-H Bend (Anilinium) 1500 - 1600 FTIR Bending vibration of the N-H bonds in the C₆H₅NH₃⁺ ion.
C=C Stretch (Aromatic) 1450 - 1600 FTIR/Raman In-plane skeletal vibrations of the benzene rings. Stronger in Raman spectra.
C-N Stretch 1250 - 1350 FTIR/Raman Stretching of the carbon-nitrogen bond.

Supramolecular Assemblies and Co Crystallization Phenomena Involving Aniline Hydrogen Phthalate

Formation of Salt Co-crystals and Cocrystal Solvates

The formation of multi-component crystals, such as salts, co-crystals, salt co-crystals, and their solvates, is a primary strategy in crystal engineering to modify the physicochemical properties of a substance without altering its covalent structure. nih.gov Aniline (B41778) hydrogen phthalate (B1215562) is itself a salt, resulting from proton transfer from the carboxylic acid group of phthalic acid to the basic amino group of aniline.

Salt Co-crystals: These are a class of multi-component crystals where a salt interacts with a neutral molecule (a co-former) through non-covalent bonds. For instance, a salt like fluoxetine (B1211875) HCl can be co-crystallized with neutral molecules like benzoic acid or succinic acid. nih.gov In these structures, the carboxylic acid forms a hydrogen bond to the chloride ion of the salt, creating a new supramolecular entity. nih.gov It is conceivable that aniline hydrogen phthalate could form salt co-crystals with suitable neutral guest molecules that can form robust hydrogen bonds with either the anilinium or the hydrogen phthalate ions.

Cocrystal Solvates: A solvate is a crystal that has incorporated solvent molecules into its lattice. When a co-crystal incorporates a solvent, it is termed a cocrystal solvate. This phenomenon is observed in related systems, such as cyclohexylaminium hydrogen phthalate, which crystallizes as a hemihydrate (containing one water molecule for every two salt units). researchgate.net The formation of such solvates can be either an intended design element or a competing outcome during crystallization. acs.org The potential for this compound to form solvates or cocrystal solvates would depend on the crystallization solvent and its ability to form favorable interactions within the crystal lattice.

The synthesis of these crystalline forms is typically achieved through solution-based methods, where the components are dissolved in a suitable solvent, such as ethanol, and allowed to crystallize via slow evaporation. nih.gov

Design Principles for this compound Co-crystals

The design of co-crystals hinges on the strategic use of intermolecular interactions to guide the self-assembly of molecules into a desired crystalline architecture. For acid-base systems like aniline and phthalic acid, the primary factor determining the outcome—whether a co-crystal (no proton transfer) or a salt (proton transfer) is formed—is the difference in the pKa values of the acidic and basic components (ΔpKa). ijper.org A large ΔpKa (typically > 3) strongly favors salt formation, as is the case with this compound.

The design principles for creating multi-component crystals with this compound would involve selecting co-formers that can establish robust and predictable non-covalent interactions with the existing ionic components. The hydrogen phthalate anion, with its carboxylate and carboxylic acid groups, and the anilinium cation, with its N-H donors, offer multiple sites for directed hydrogen bonding.

The stability and structure of crystalline this compound and its potential co-crystals are governed by a hierarchy of non-covalent interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: This is the most significant directional force in the assembly of anilinium phthalate systems. Analysis of analogous crystal structures reveals several key hydrogen bonding interactions:

Charge-Assisted N⁺-H···O⁻ Bonds: The strongest and most influential interactions are the hydrogen bonds between the anilinium cation (N⁺-H) and the carboxylate group (O⁻) of the hydrogen phthalate anion. These bonds are responsible for linking the primary components into extended networks. iucr.orgnih.gov

Intramolecular O-H···O Bonds: A characteristic feature of the hydrogen phthalate anion is a very strong intramolecular hydrogen bond between its own carboxylic acid and carboxylate groups. This interaction holds the anion in a nearly planar conformation. iucr.orgnih.gov In substituted anilinium hydrogen phthalates, the O···O distances for this bond are exceptionally short, in the range of 2.38 to 2.39 Å, indicating a very strong interaction. iucr.orgnih.gov

The interplay of these hydrogen bonds leads to the formation of one-, two-, or three-dimensional networks. iucr.orgiucr.orgresearchgate.net

Table 1: Representative Hydrogen Bond Geometries in Anilinium Hydrogen Phthalate Analogs
AnalogBond TypeD-H···AD···A Distance (Å)Reference
3-Methylanilinium (B14282828) Hydrogen PhthalateN-H···ON1—H1C⋯O42.788 nih.gov
O-H···O (intra)O3—H3⋯O22.392
4-Bromoanilinium Hydrogen PhthalateN-H···ON1—H1B···O42.793 iucr.org
O-H···O (intra)--
2-Hydroxyanilinium Hydrogen PhthalateN-H···ON1B—H1BA···O1B- iucr.org
O-H···O (intra)-2.383

Pi-Pi (π-π) Stacking: As aromatic molecules, both the anilinium cation and the hydrogen phthalate anion participate in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial for the dense packing of molecules in the crystal. They typically occur between the phenyl rings of adjacent cations and/or anions. In studies of aniline-phenol co-crystals, the combination of hydrogen bonding and π-π stacking was found to be essential for the aggregation process, leading from solution to the final crystal structure. researchgate.netnih.gov In the crystal structure of 2-hydroxyanilinium hydrogen phthalate, a centroid-centroid separation distance of approximately 3.67 Å was observed between adjacent anilinium cations, indicative of such stacking interactions. iucr.org The presence of hydrogen bonds can further strengthen stacking interactions by affecting the electron density of the aromatic rings. rsc.org

Impact of Co-crystallization on Physicochemical Properties

Co-crystallization is a powerful technique for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) and other materials. nih.govijper.org Key properties such as melting point, solubility, dissolution rate, stability, and mechanical behavior can be fine-tuned by selecting an appropriate co-former.

Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₄H₁₃NO₄ nih.govcymitquimica.com
Molecular Weight259.26 g/mol
AppearanceWhite to almost white powder/crystal cymitquimica.comtcichemicals.com
Melting Point160 °C tcichemicals.comchemsrc.com

While specific data on co-crystals of this compound are not available, the potential for property enhancement is significant. For example, co-crystals of poorly water-soluble drugs have demonstrated dramatically increased aqueous solubility and dissolution rates. ijper.org In one study, a co-crystal exhibited a remarkable 17,943% increase in aqueous solubility compared to the parent acid former. acs.org This "spring and parachute" effect, where a co-crystal dissolves to create a transient supersaturated solution, can greatly improve the bioavailability of a compound. ijper.org By forming co-crystals of this compound, it would be theoretically possible to modulate its melting point, stability against humidity, or its solubility profile in various solvents. The properties of the resulting co-crystal would be a function of the properties of the individual components and the new interactions formed in the crystal lattice.

Supramolecular Synthons in this compound Architectures

The most important supramolecular heterosynthon in this system is formed between the carboxylic acid/carboxylate group of the phthalate and the anilinium cation. Crystal structure analyses of analogous anilinium hydrogen phthalate salts show that the N⁺-H···O⁻ hydrogen bonds consistently form ring motifs that can be described using graph-set notation. iucr.org For example, motifs such as the R²₂(8) ring, formed by a pair of N-H···O interactions between a cation and an anion, are common. More complex motifs like R⁴₄(12) and R⁴₄(16) have also been observed, which build up to create extensive 2D sheets and 3D networks. iucr.org

Studies on related systems, such as aniline-phenol co-crystals, have identified a closed cyclic [⋯O—H⋯N—H⋯]₂ tetramer as a key secondary synthon. nih.govnih.gov This demonstrates the strong propensity for aniline's amino group and a hydroxyl group to form reliable, repeating patterns. In the context of this compound, the primary synthons involving the anilinium and phthalate ions are the building blocks that assemble into larger, more complex, and often predictable, supramolecular architectures. iucr.orgresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel Aniline (B41778) Hydrogen Phthalate-Based Materials for Specialized Applications

The development of new materials derived from or incorporating aniline hydrogen phthalate (B1215562) is a significant area of future research, particularly in the fields of polymer science and nonlinear optics (NLO).

Researchers are investigating the creation of novel conducting co-polymers that include aniline derivatives. rsc.org The synthesis of such co-polymers has shown that the resulting materials can exhibit conductivities up to 10^6 times greater than polymers derived from the co-monomers alone, opening avenues for new electronic applications. rsc.org Another approach involves the in situ polymerization of aniline with materials like montmorillonite (B579905) to create nanocomposites, which can then be carbonized to produce nitrogen-doped supports for catalysts. mdpi.com This method offers a pathway to novel catalytic materials with enhanced stability and electrochemical surface area. mdpi.com

In the realm of materials science, aniline hydrogen phthalate and its derivatives are being explored for their nonlinear optical (NLO) properties. acs.org The growth of single crystals, such as those combining potassium hydrogen phthalate with other organic molecules like picric acid or l-threonine, is a key area of investigation. researchgate.netresearchgate.net These semi-organic crystals are studied for their structural, thermal, and optical characteristics, including their second-harmonic generation (SHG) efficiency. researchgate.netresearchgate.net For instance, the SHG efficiency of a fumaric acid potassium hydrogen phthalate crystal was found to be 1.07 times that of the standard KDP (Potassium Dihydrogen Phosphate). researchgate.net Such research aims to develop new, efficient materials for applications in optical communications and data storage. researchgate.net

Table 1: Research Findings on this compound-Based Materials

Research Area Material Type Key Finding Potential Application
Polymer Science Conducting co-polymers of aniline Conductivity up to 106 times greater than homopolymers. rsc.org Advanced electronics
Nanocomposites Polyaniline/Montmorillonite Can be processed into nitrogen-doped catalyst supports with high electrochemical surface area. mdpi.com Electrocatalysis, Fuel Cells
Nonlinear Optics Fumaric acid potassium hydrogen phthalate (KHPF) SHG efficiency is 1.07 times that of standard KDP. researchgate.net Optical devices
Nonlinear Optics Magnesium Sulphate doped KHP Doping with 7 mmol of MgSO4 showed higher SHG results than pure KHP. researchgate.net Nonlinear optical applications

Enhanced Environmental Remediation Strategies Targeting this compound

Given that aniline and phthalates are recognized environmental pollutants, developing effective remediation strategies for this compound is a critical research direction. jst.go.jpmdpi.com Future work will likely focus on advanced oxidation processes, biodegradation, and novel adsorption techniques.

Photocatalytic Degradation: This method uses semiconductor nanoparticles to degrade organic pollutants under irradiation. Studies on aniline and potassium hydrogen phthalate (KHP) demonstrate the viability of this approach. Using copper oxide (CuO) nanoparticles under UV light, a 90.16% removal efficiency for aniline (50 mg/L initial concentration) was achieved in 90 minutes. iwaponline.com Similarly, the photocatalytic degradation of KHP has been optimized using titanium dioxide (TiO2) and sunlight, with the best results at a pH of 5.0. researchgate.net Research on a novel rotating drum reactor using TiO2 showed that aniline could be completely degraded in 10 minutes with combined solar and UV-C radiation. nih.gov These findings suggest that photocatalysis is a promising strategy for the complete mineralization of this compound in wastewater. researchgate.netnih.govcapes.gov.brscilit.com

Biodegradation: The breakdown of aniline and phthalic acid by microorganisms is a cost-effective and environmentally friendly remediation method. jst.go.jpmdpi.com Various bacterial strains have been identified that can degrade these components. For example, Comamonas testosteroni has shown a high degradation efficiency for aniline blue and is also a known degrader of phthalic acid. mdpi.com Studies have isolated bacteria, such as Flavobacterium, that can achieve complete degradation of phthalic acid. jst.go.jp Research using stable isotope probing has identified specific aniline-degrading bacteria like Acinetobacter, Zoogloea, and Comamonas in sediment microcosms. mdpi.com Co-culturing techniques, such as using the sulfate-reducing Desulfatiglans anilini with the sulfide-consuming Thiocapsa roseopersicina, have been shown to improve degradation rates by removing inhibitory byproducts like hydrogen sulfide. uni-konstanz.de

Adsorption: Adsorption is another effective method for removing aniline from water. ugm.ac.id Studies using adsorbents like Nyex-1000, a graphite-based material, have shown rapid adsorption of aniline. ugm.ac.id The process can be coupled with electrochemical regeneration, allowing for 100% regeneration efficiency and reuse of the adsorbent. ugm.ac.id Research has also investigated the transport and adsorption of aniline through different types of membranes, such as hydrophobic and ion-exchange membranes, which can be influenced by the pH of the solution. mdpi.com These methods could be adapted to selectively remove this compound from industrial effluents.

Table 2: Environmental Remediation Strategies for Aniline and Phthalate Compounds

Strategy Method/Organism Target Compound Key Finding
Photocatalysis UV/CuO Nanoparticles Aniline 90.16% removal efficiency in 90 minutes at pH 7. iwaponline.com
Photocatalysis Sunlight/TiO2 Potassium Hydrogen Phthalate Optimal degradation at pH 5.0. researchgate.net
Biodegradation Comamonas testosteroni Aniline Blue, Phthalic Acid High degradation efficiency for aniline blue (82.56%). mdpi.com
Biodegradation Flavobacterium sp. Phthalic Acid Complete degradation achieved. jst.go.jp
Adsorption Nyex-1000 Adsorbent Aniline Rapid adsorption with 100% electrochemical regeneration efficiency. ugm.ac.id

Advanced Computational Modeling for Structure-Property Relationships of this compound

Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the structure-property relationships of this compound at the molecular level. nih.govmdpi.com These in silico studies provide insights that are difficult to obtain through experiments alone, guiding the rational design of new materials and predicting their behavior. acs.orgmdpi.com

DFT calculations can be used to investigate the electronic properties, molecular structure, and reactivity of the compound. nih.govmdpi.com For instance, modeling can determine ionization potential, electron affinity, and chemical hardness, which are crucial for predicting the chemical behavior of the molecule. mdpi.com Studies on substituted anilines have used DFT to elucidate oxidation mechanisms, revealing that reactions often proceed via a hydrogen atom transfer (HAT) mechanism and identifying the most reactive sites on the molecule. acs.org Similarly, computational studies on the hydrogen phthalate anion have investigated the nature of its strong intramolecular hydrogen bond and how it is influenced by the surrounding environment. acs.org

Furthermore, computational methods are employed to simulate the formation of molecularly imprinted polymers, helping to select optimal functional monomers and predict the binding energy between the template (like aniline or a phthalate derivative) and the polymer. mdpi.com In materials science, modeling helps to understand the interaction between molecules like hydrogen phthalate and mineral surfaces, which is relevant for applications such as froth flotation. acs.org By applying these computational techniques to this compound, researchers can predict its nonlinear optical properties, its interaction with biological targets, and its degradation pathways, accelerating the discovery of new applications. acs.orgresearchgate.net

Table 3: Applications of Computational Modeling for Aniline and Phthalate Derivatives

Modeling Method Subject of Study Key Insights Provided Reference
DFT (B3LYP) Substituted Anilines Elucidation of oxidation mechanisms (e.g., Hydrogen Atom Transfer). acs.org acs.org
DFT Formic Acid-Formate System Relationship between pKa mismatch and hydrogen bond strength. acs.org acs.org
DFT (B3LYP/6-311G(d,p)) Dichlorophthalic Anhydride (B1165640) Derivatives Calculation of ionization potential, electron affinity, softness, and hardness. mdpi.com mdpi.com
DFT, MD Molecularly Imprinted Polymers Pre-screening of functional monomers and solvents for polymer synthesis. mdpi.com mdpi.com
DFT (GGA/PBE) Hydrogen Phthalate Adsorption Calculation of adsorption affinity on mineral surfaces (e.g., kaolinite). acs.org acs.org

Interdisciplinary Applications in Materials Science and Biochemistry

The unique properties of this compound position it at the intersection of materials science and biochemistry, with emerging applications in both fields.

In materials science , the focus is on crystal engineering, where this compound serves as a building block for creating supramolecular structures with specific functionalities. acs.org The ability of the anilinium cation and the hydrogen phthalate anion to form specific hydrogen-bonding patterns is key to this approach. acs.org For example, research on pyrimethamine (B1678524) hydrogen phthalate has shown how these components can self-assemble into complex, ladder-like hydrogen-bonded networks. acs.org By understanding and controlling these non-covalent interactions, scientists can design crystals with desired properties, such as the noncentrosymmetric structures required for nonlinear optical applications. acs.org

In biochemistry and analytical chemistry, this compound is well-known as a chromogenic spray reagent for the detection of sugars in paper chromatography. cabidigitallibrary.orgwisdomlib.orgnih.gov When heated, it reacts with aldopentoses to produce a bright red color and with aldohexoses and other sugars to form green or brown spots, allowing for the detection of microgram quantities. cabidigitallibrary.org This selectivity makes it more specific than other general reducing-substance reagents. cabidigitallibrary.org Beyond this classic application, the anilinium moiety is a component of various biologically relevant molecules and is used in the synthesis of drugs and pesticides. researchgate.net The phthalate structure is also of interest, with DFT studies being used to investigate complexes of anilines with other organic acids to evaluate their potential as antioxidants for trapping free radicals. nih.gov This interdisciplinary research could lead to the development of new antioxidant compounds or novel analytical tools based on the specific reactivity of this compound.

Table 4: Interdisciplinary Applications of this compound

Field Application Mechanism/Principle Significance
Materials Science Crystal Engineering Formation of supramolecular hydrogen-bonded networks. acs.org Design of functional materials, including nonlinear optical crystals. acs.orgacs.org
Biochemistry Chromatographic Reagent Forms colored products with reducing sugars upon heating. cabidigitallibrary.org Selective and sensitive detection of different sugar types. cabidigitallibrary.orgscite.ai
Biochemistry Antioxidant Research DFT studies on aniline-acid complexes to assess free radical trapping ability. nih.gov Potential for developing new antioxidant compounds. nih.gov

Q & A

Q. What is the standard laboratory method for synthesizing Aniline Hydrogen Phthalate?

this compound is synthesized by reacting aniline with phthalic acid under controlled acidic conditions. A typical protocol involves dissolving equimolar amounts of aniline and phthalic acid in ethanol, followed by refluxing at 80–90°C for 2–3 hours. The product is crystallized by cooling and purified via recrystallization from hot water . Care must be taken to maintain stoichiometric ratios to avoid byproducts like anilinium salts.

Q. What safety precautions are critical when handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Storage: Store in airtight containers away from oxidizers and heat sources.
  • Emergency Protocols: Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Q. How is this compound employed in analytical chemistry?

It is primarily used as a derivatization reagent in paper and thin-layer chromatography (TLC) for sugar detection. When sprayed onto chromatograms, it reacts with reducing sugars (e.g., glucose, fructose) to form colored adducts, enabling visualization under UV light. The method was first standardized by Partridge (1949) and remains widely used for carbohydrate analysis .

Advanced Research Questions

Q. How can solvent systems be optimized for this compound in sugar chromatography?

Optimization involves adjusting solvent polarity and pH:

  • Acidic Modifiers: Add acetic acid (0.1–1% v/v) to enhance separation of monosaccharides.
  • Buffered Papers: Pre-treat chromatographic paper with formamide or phosphate buffer (pH 4.5–5.5) to improve spot resolution.
  • Mixed Solvents: Use butanol:acetic acid:water (4:1:5) for complex mixtures. Validate separations via HPLC or mass spectrometry to resolve overlapping spots .

Q. What analytical techniques resolve contradictions in sugar quantification using this compound?

Discrepancies in spot intensity or retention factors (Rf) can arise from:

  • Humidity Variations: Control lab conditions (40–60% RH) to ensure consistent paper moisture.
  • Interfering Compounds: Pre-purify samples via ion-exchange chromatography.
  • Validation: Cross-check results with enzymatic assays (e.g., glucose oxidase) or NMR spectroscopy .

Q. How does temperature affect this compound’s stability in aqueous solutions?

Thermal stability studies show:

  • Degradation Above 60°C: Phthalate esters hydrolyze, reducing reagent efficacy.
  • Storage Recommendations: Prepare fresh solutions for each experiment or store at 4°C for ≤24 hours.
  • Solubility: Solubility in water decreases from 12 g/100 mL at 25°C to 8 g/100 mL at 5°C, impacting crystallization efficiency .

Q. What are the decomposition products of this compound under alkaline conditions?

At pH >8, the compound hydrolyzes into aniline and phthalic acid. These products can interfere with analyses, necessitating:

  • pH Monitoring: Maintain reaction pH <7 using citrate or phosphate buffers.
  • Post-Reaction Neutralization: Treat waste with dilute HCl before disposal to prevent environmental release .

Methodological Considerations

Q. How is this compound characterized for purity in synthetic workflows?

Purity is assessed via:

  • Melting Point: Pure samples melt at 198–200°C (decomposition).
  • UV-Vis Spectroscopy: Absorbance peaks at 235 nm and 288 nm confirm structural integrity.
  • Elemental Analysis: Match experimental C/N ratios to theoretical values (C: 61.6%, H: 4.8%, N: 5.4%) .

Q. What alternatives exist for this compound in sugar detection?

Comparative studies highlight:

  • Ninhydrin: Better for amino sugars but less sensitive for ketoses.
  • Orcinol-Sulfuric Acid: Suitable for pentoses but requires higher temperatures.
  • Pros/Cons: this compound offers superior specificity for reducing sugars but is pH-sensitive .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.